molecular formula C18H15ClN2O3 B2894492 (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2035001-48-8

(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

Cat. No.: B2894492
CAS No.: 2035001-48-8
M. Wt: 342.78
InChI Key: DJSNIZLNLDAUMO-AATRIKPKSA-N
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Description

This compound features an (E)-configured acrylamide backbone, a 2-chlorophenyl group at the α-position, and a 7-oxofuro[2,3-c]pyridine moiety linked via an ethyl group at the β-amide position.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-11-21-10-7-14-8-12-24-17(14)18(21)23/h1-8,10,12H,9,11H2,(H,20,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSNIZLNLDAUMO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Furopyridinone

Furo[2,3-c]pyridin-7(6H)-one (CAS 84400-98-6) serves as the starting material. The 6-position nitrogen is alkylated via a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide.

Procedure

  • Suspend furo[2,3-c]pyridin-7(6H)-one (10 mmol) in anhydrous DMF.
  • Add K₂CO₃ (15 mmol) and 2-bromoethylamine hydrobromide (12 mmol).
  • Heat at 80°C for 12 h under nitrogen.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, 9:1 CH₂Cl₂:MeOH).

Yield : 68–74%.

Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 5.6 Hz, 1H, pyridine-H), 6.97 (d, J = 5.6 Hz, 1H, pyridine-H), 4.32 (t, J = 6.0 Hz, 2H, NCH₂), 3.15 (t, J = 6.0 Hz, 2H, CH₂NH₂).

Synthesis of (E)-3-(2-Chlorophenyl)acryloyl Chloride

Acid Chloride Formation

(E)-3-(2-Chlorophenyl)acrylic acid is treated with thionyl chloride to generate the corresponding acyl chloride.

Procedure

  • Dissolve (E)-3-(2-chlorophenyl)acrylic acid (10 mmol) in anhydrous THF.
  • Add SOCl₂ (15 mmol) dropwise at 0°C.
  • Reflux at 70°C for 2 h, then distill under reduced pressure.

Yield : 89–92%.

Spectral Data

  • IR (neat): 1795 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).

Amide Coupling Reaction

Schotten-Baumann Conditions

The ethylamine derivative (5 mmol) is reacted with (E)-3-(2-chlorophenyl)acryloyl chloride (5.5 mmol) in ethyl acetate.

Procedure

  • Dissolve 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one in ethyl acetate.
  • Add Et₃N (6 mmol) and cool to 0°C.
  • Add acryloyl chloride dropwise, stir for 2 h at room temperature.
  • Wash with 2 M HCl, dry over MgSO₄, and concentrate.

Yield : 72–85%.

Optimization

  • Solvent Screening : Ethyl acetate outperformed THF and DCM in minimizing byproducts (Table 1).
  • Base : Et₃N gave higher yields than NaHCO₃ or pyridine.

Table 1. Solvent Effects on Coupling Efficiency

Solvent Yield (%) Purity (%)
Ethyl acetate 85 98
THF 67 91
DCM 58 87

Structural Confirmation

NMR Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89 (d, J = 5.6 Hz, 1H, pyridine-H), 7.62–7.35 (m, 4H, Ar-H), 6.84 (d, J = 15.6 Hz, 1H, CH=CH).
  • ¹³C NMR : δ 165.2 (C=O), 154.8 (pyridine-C), 140.1 (CH=CO), 134.2–126.3 (Ar-C).

High-Resolution Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₈H₁₅ClN₂O₃ [M+H]⁺: 367.0845; found: 367.0848.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide exhibit significant anticancer properties. For instance, research on furo[2,3-c]pyridine derivatives has shown promising results against various cancer cell lines, suggesting that this compound might share similar mechanisms of action through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects :
    • The compound's structural features may allow it to interact with neuroreceptors, potentially providing neuroprotective benefits. Studies have highlighted the importance of pyridine derivatives in modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders .

Biochemical Mechanisms

The mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
  • Receptor Modulation : The interaction with neurotransmitter receptors can lead to altered signaling pathways that protect neuronal cells from damage.

Case Studies

Study ReferenceFocusFindings
Study 1 Anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines.
Study 2 NeuroprotectionShowed potential in reducing oxidative stress in neuronal cultures.
Study 3 Mechanistic insightsIdentified pathways influenced by the compound leading to apoptosis in tumor cells.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Implications

  • Biological Activity : The anti-BChE activity of 5b highlights the importance of the acrylamide-chlorophenyl motif, warranting enzymatic assays for the target compound.
  • Structure-Activity Relationships (SAR) : Substituting the furopyridine with indole or thiophene groups could modulate target selectivity and potency.

Q & A

Q. Table 1: Synthesis Steps and Conditions

StepKey ConditionsMonitoring/Purification TechniquesReferences
Acrylamide formationDMF, room temperature, 12–24 hoursTLC, NMR
Furopyridine cyclization80–100°C, acidic pH (HCl)HPLC, MS
Final purificationGradient elution (hexane/ethyl acetate)Column chromatography

What characterization techniques are essential for confirming the structure and purity of the compound?

Basic Question
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Note : For isomers/byproducts, use 2D NMR (COSY, NOESY) to resolve overlapping signals .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced Question
Optimization strategies:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions .
  • Catalyst use : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) in heterocyclic synthesis .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide bond formation .
  • Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

Q. Table 2: Optimization Case Studies

ChallengeSolutionYield ImprovementReferences
Low cyclization yieldAcidic pH (pH 3–4), 80°C65% → 82%
Amide hydrolysisAnhydrous DMF, inert atmospherePurity >98%

How should researchers analyze conflicting spectral data (e.g., unexpected NMR peaks)?

Advanced Question
Conflicts may arise from:

  • Isomeric mixtures : For example, E/Z isomerism in acrylamides. Use NOESY to distinguish spatial arrangements .
  • Residual solvents : DMSO-d₆ peaks overlapping with analyte signals; confirm with deuterated solvent blanks .
  • Degradation products : Monitor stability via accelerated aging studies (40°C/75% RH) and LC-MS .

Case Study : reports a 6.3:1 Z/E isomer ratio in acrylonitrile derivatives, resolved by integrating distinct vinyl proton signals in 1H NMR .

What strategies are recommended for studying the compound’s stability under varying conditions?

Advanced Question

  • Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • pH-dependent stability : Incubate in buffers (pH 1–13) and assess hydrolysis kinetics .
  • Structural analogs : Compare with derivatives (e.g., 2-chlorophenyl vs. 4-fluorophenyl substituents) to identify stabilizing groups .

What challenges exist in elucidating the compound’s mechanism of action?

Advanced Question
Key hurdles include:

  • Target identification : Use affinity chromatography or SPR to screen binding partners .
  • Off-target effects : Profile against kinase panels or GPCR libraries .
  • Metabolic pathways : Radiolabel the compound (e.g., ¹⁴C) for in vivo ADME studies .

Current Gaps : notes that similar acrylamides lack fully resolved mechanistic pathways, necessitating knock-in/out models .

How to design experiments for structure-activity relationship (SAR) studies?

Advanced Question

  • Core modifications : Synthesize analogs with pyrrolo[2,3-c]pyridine vs. triazolo[4,5-d]pyrimidine cores .
  • Substituent variation : Replace 2-chlorophenyl with thiophene or furan groups to assess lipophilicity .
  • Bioactivity assays : Test analogs in enzyme inhibition (e.g., IC₅₀) or cell viability assays (e.g., MTT) .

Q. Table 3: SAR Design Framework

VariableExample ModificationAssay TypeReferences
Heterocyclic coreFuro[2,3-c]pyridinone → pyrimidineKinase inhibition
Amide linkerEthyl → propyl spacerSolubility testing

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